molecular formula C23H15BrO B12053537 2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one CAS No. 73442-55-4

2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one

Cat. No.: B12053537
CAS No.: 73442-55-4
M. Wt: 387.3 g/mol
InChI Key: DBJSHCMPSZHIQH-UHFFFAOYSA-N
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Description

2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one is a unique organic compound with the molecular formula C23H15BrO and a molecular weight of 387.279 g/mol . This compound is known for its distinctive structure, which includes a bromine atom and three phenyl groups attached to a cyclopentadienone ring. It is often used in research and industrial applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one typically involves the bromination of 3,4,5-triphenyl-2,4-cyclopentadien-1-one. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and small-scale industrial settings. The process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the cyclopentadienone ring.

    Coupling Reactions: It can undergo coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted cyclopentadienone derivative .

Scientific Research Applications

2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one involves its interaction with specific molecular targets. The bromine atom and the phenyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes or receptors, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Triphenyl-2,4-cyclopentadien-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Chloro-3,4,5-triphenyl-2,4-cyclopentadien-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    2-Iodo-3,4,5-triphenyl-2,4-cyclopentadien-1-one:

Uniqueness

2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical transformations. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

73442-55-4

Molecular Formula

C23H15BrO

Molecular Weight

387.3 g/mol

IUPAC Name

2-bromo-3,4,5-triphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C23H15BrO/c24-22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(23(22)25)18-14-8-3-9-15-18/h1-15H

InChI Key

DBJSHCMPSZHIQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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